molecular formula C16H16O2 B596618 2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261922-05-7

2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B596618
CAS RN: 1261922-05-7
M. Wt: 240.302
InChI Key: AMAQFQINEAJOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid, also known as TMBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TMBPC is a white crystalline powder that has a molecular formula of C20H20O2 and a molecular weight of 292.37 g/mol.

Scientific Research Applications

Coordination Polymers with Luminescent Properties

The study by Huang et al. (2016) utilized biphenyl-3,5-dicarboxylic acid (a structural analogue of the queried compound) to synthesize coordination polymers with metals like Cd(II) and Zn(II). These structures exhibited diverse dimensional and topological features, with potential applications in solid-state luminescence and thermal stability Huang et al., 2016.

Metal–Organic Complexes with Structural Diversity

Dai et al. (2009) designed flexible dicarboxylate ligands, including derivatives of biphenyl, to assemble with copper ions. This resulted in the formation of metal–organic complexes with unique structures like discrete molecular chairs and two-dimensional wavelike layer structures Dai et al., 2009.

Crystallographic Studies and Substitution Reactions

Crystal Structure Analysis and Conformational Preferences

Katrusiak (1996) investigated the crystal structure and conformational behavior of a compound structurally related to the queried compound, emphasizing the roles of electrostatic interactions and hydrogen bonding in stabilizing the crystal structures Katrusiak, 1996.

Selective Substitution Reactions

Combellas et al. (1993) detailed an electrochemically induced substitution reaction, leading to the formation of biphenyl-carboxylic acid derivatives. The reaction pathway elucidated could offer insights into selective functionalization strategies for similar compounds Combellas et al., 1993.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAQFQINEAJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688950
Record name 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-2-methylbenzoic acid

CAS RN

1261922-05-7
Record name 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.